1-(4-Cyanophenyl)ethanesulfonamide
Description
1-(4-Cyanophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-CH2CH2SO2NH2) attached to a 4-cyanophenyl ring.
Properties
IUPAC Name |
1-(4-cyanophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7(14(11,12)13)9-4-2-8(6-10)3-5-9/h2-5,7H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSHFPMSZTURPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250120-04-7 | |
| Record name | 1-(4-cyanophenyl)ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)ethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Cyanophenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyanophenyl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth .
Comparison with Similar Compounds
Comparison with 1-(4-Cyanophenyl)-3-Substituted Phenylureas
Key Compounds :
- 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a): Yield 87.2%, ESI-MS m/z 256.1 [M+H]+ .
- 1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea (6b): Yield 78.5%, ESI-MS m/z 306.0 [M+H]+ .
- 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l): Yield 83.0%, ESI-MS m/z 268.1 [M+H]+ .
Structural Differences :
- Backbone : The urea analogs feature a urea linkage (-NHCONH-) instead of the sulfonamide group (-SO2NH2).
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring correlate with lower yields (e.g., 78.5% for 6b vs. 87.2% for 6a), suggesting steric or electronic challenges during synthesis .
Physico-Chemical Properties :
| Compound Type | Average Molecular Weight (g/mol) | Notable Substituent Effects |
|---|---|---|
| Urea Derivatives (6a–o) | 255–373 | Higher polarity due to urea moiety |
| Ethanesulfonamide (Target) | ~318–322* | Increased lipophilicity vs. ureas |
*Estimated based on methanesulfonamide analog (304.34 g/mol) .
Comparison with Methanesulfonamide Analogs
Key Compound :
- 1-(4-Cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide: Molecular formula C15H13FN2O2S, molar mass 304.34 g/mol .
Structural Differences :
- Chain Length : The target compound’s ethanesulfonamide group introduces an additional methylene unit, increasing molar mass by ~14 g/mol and likely enhancing lipophilicity.
- Bioactivity Implications : Longer alkyl chains in sulfonamides may improve membrane permeability but reduce aqueous solubility .
Research Findings and Limitations
- Substituent Impact : Electron-withdrawing groups (e.g., -Cl, -CF3) on phenyl rings reduce reaction yields in urea derivatives, highlighting the need for optimized conditions for bulky substituents .
- Data Gaps: Direct data on 1-(4-Cyanophenyl)ethanesulfonamide’s melting point, solubility, or bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
Biological Activity
1-(4-Cyanophenyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10N2O2S
- Structural Features : The compound features a cyanophenyl group attached to an ethane chain with a sulfonamide functional group, which is critical for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in metabolic pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth by preventing the formation of folic acid, leading to antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound possesses significant antibacterial properties. The presence of the cyanophenyl moiety enhances its efficacy against specific bacterial strains by influencing its interaction with bacterial enzymes involved in folic acid synthesis. This mechanism positions it as a potential candidate for treating bacterial infections .
Anticancer Properties
In addition to its antimicrobial activity, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic factors.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
These studies collectively highlight the compound's potential as both an antimicrobial and anticancer agent.
Safety and Handling
While this compound shows promise in various applications, it is essential to adhere to safety protocols when handling this compound. General safety practices include using gloves, eye protection, and working in well-ventilated areas due to its chemical reactivity and potential hazards associated with organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
